Óxido de níquel(III)

Descripción general

Descripción

Nickel(III) oxide, or Ni2O3, is a chemical compound composed of two atoms of nickel and three atoms of oxygen. It is an important inorganic compound that has a wide range of uses in many industries, including the pharmaceutical, chemical, and electronics industries. Nickel(III) oxide is a dark-grey to black powder that is insoluble in water but soluble in some acids. It is a strong oxidizing agent and is used in a variety of reactions, including the synthesis of various pharmaceuticals, catalysts, and catalytic converters.

Aplicaciones Científicas De Investigación

Aplicaciones fotocatalíticas

Las nanopartículas de óxido de níquel(III) son esenciales en el desarrollo de una amplia gama de productos industriales, incluidos electrodos, catalizadores y sensores . Exhiben una mayor selectividad de reacción en condiciones impulsadas por energía solar, lo que los convierte en buenos candidatos para fotocatalizadores . Estos fotocatalizadores pueden generar fuertes agentes oxidantes y reductores para la fotodegradación de contaminantes orgánicos y otras moléculas objetivo en condiciones normales de temperatura y presión .

Almacenamiento de energía

Las nanopartículas de óxido de níquel(III) tienen diversas aplicaciones en el almacenamiento de energía . Se utilizan en la preparación de cermet de níquel para la capa de ánodo de las células de combustible de óxido sólido . Esta aplicación es crucial en el desarrollo de sistemas de almacenamiento de energía eficientes y sostenibles.

Microbaterías

En el campo de la microelectrónica, el óxido de níquel(III) se utiliza en cátodos de óxido de níquel de litio para microbaterías de iones de litio . Estas microbaterías son componentes esenciales en varios dispositivos electrónicos portátiles.

Recubrimientos electrocrómicos

El óxido de níquel(III) se utiliza en recubrimientos electrocrómicos . Estos recubrimientos pueden cambiar sus propiedades ópticas en respuesta a un voltaje aplicado, lo que los hace útiles en ventanas inteligentes, pantallas y espejos.

Nanotecnología

Las nanopartículas de óxido de níquel(III) se utilizan en la fabricación de nanohilos y nanofibras . Estas nanoestructuras tienen propiedades únicas y se utilizan en varios campos, incluida la electrónica, la fotónica y la ciencia de los materiales.

Dispositivos de detección

El óxido de níquel(III) se encuentra en semiconductores, dispositivos capacitivo-inductivos, circuitos sintonizados, espejos térmicos transparentes, termistores y varistores, baterías, microsúpercondensadores, dispositivos electrocrómicos y de detección química o de temperatura . Estas aplicaciones son cruciales en el desarrollo de dispositivos y sistemas electrónicos avanzados.

Aplicaciones aeroespaciales y electroquímicas

Las nanopartículas de óxido de níquel(III) son extremadamente estables, lo que las hace útiles en estructuras cerámicas tan simples como la producción de cuencos de arcilla hasta la electrónica avanzada y en componentes estructurales ligeros en aplicaciones aeroespaciales y electroquímicas, como las células de combustible, en las que presentan conductividad iónica<a aria-label="4: 7. Aerospace and Electrochemical Applications" data-citationid="5fb120b2-b786-4a68-27d7-5520dc6e42f2-34" h="

Safety and Hazards

Direcciones Futuras

Nickel(III) oxide has been studied theoretically since the early thirties . A nanostructured pure phase of the material was synthesized and stabilized for the first time in 2015 . It is envisioned that success in microfluidic method will continue to inspire novel approaches to drive the rapid evolution of the NiO synthesis technologies in future .

Mecanismo De Acción

- Redox Chemistry : Nickel(III) oxide undergoes reversible redox reactions between colorless Ni²⁺ and colored Ni³⁺ and Ni⁴⁺ ions . These transitions result from changes in the oxidation state of nickel atoms.

- Electrochromic Behavior : When exposed to an electric field, Ni₂O₃ modulates its optical properties, making it an excellent candidate for electrochromic devices. Its reversible color changes enhance energy-saving technologies .

Mode of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Nickel(III) oxide has been found to interact with various enzymes and proteins in biological systems . For instance, it has been observed to cause significant elevations in the activities of aspartate and alanine aminotransferases . These interactions can influence biochemical reactions, potentially affecting the function and behavior of cells.

Cellular Effects

Nickel(III) oxide can have profound effects on various types of cells and cellular processes . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Nickel(III) oxide has been associated with changes in red blood cell count, hemoglobin content, and serum levels of glucose, creatinine, urea, and uric acid .

Molecular Mechanism

The molecular mechanism of action of Nickel(III) oxide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Nickel(III) oxide has been found to cause significant increases in aspartate and alanine aminotransferase activities, indicating potential enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel(III) oxide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nickel(III) oxide can vary with different dosages in animal models . For example, exposure to Nickel(III) oxide has been associated with changes in body weight, feed consumption, and water consumption .

Metabolic Pathways

Nickel(III) oxide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Nickel(III) oxide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

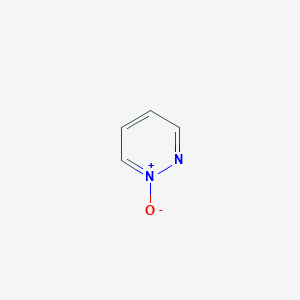

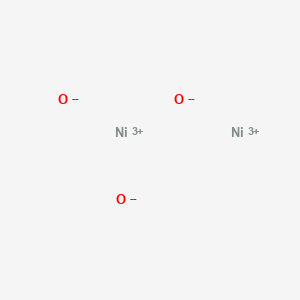

nickel(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ni.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMQOUGYKPVJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ni+3].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893854 | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.385 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray-black solid, soluble in water; [Merck Index] Insoluble in water; [Hawley] | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1314-06-3 | |

| Record name | Nickel sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinickel trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BD7540U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Nickel(III) oxide?

A1: The molecular formula of Nickel(III) oxide is Ni2O3. Its molecular weight is 165.39 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Nickel(III) oxide?

A2: Nickel(III) oxide has been characterized using various techniques including X-ray powder diffraction (XRD) [, , , , , , , , ], Raman spectroscopy [], and X-ray photoelectron spectroscopy (XPS) []. These methods provide insights into its crystal structure, vibrational modes, and elemental composition.

Q3: What is the typical color of Nickel(III) oxide?

A3: Nickel(III) oxide is typically described as a black powder. [, , ]

Q4: Is Nickel(III) oxide considered stable under ambient conditions?

A4: Nickel(III) oxide can exhibit varying degrees of stability depending on its preparation method and environmental conditions. Some studies suggest it might be metastable under ambient conditions. []

Q5: How does the preparation method influence the properties of Nickel(III) oxide nanoparticles?

A5: Different synthesis methods, such as those employing sodium hypochlorite oxidation of nickel nitrate [], can lead to variations in particle size and surface properties of Nickel(III) oxide nanoparticles, ultimately affecting its reactivity and applications.

Q6: What are the potential applications of Nickel(III) oxide in catalysis?

A6: Nickel(III) oxide has been investigated for its catalytic activity in various reactions, including the oxidation of sulfur dioxide in aqueous suspensions [] and the removal of toxic Cr(VI) ions from water. [, ]

Q7: Are there specific challenges associated with using Nickel(III) oxide as a catalyst?

A7: One challenge in employing Nickel(III) oxide as a catalyst lies in ensuring its long-term stability and preventing deactivation during catalytic cycles.

Q8: Have computational methods been applied to study Nickel(III) oxide?

A8: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure and bonding characteristics of Nickel(III) oxide, providing insights into its properties and reactivity. []

Q9: How does the presence of oxygen vacancies in Nickel(III) oxide affect its properties?

A9: Oxygen vacancies in the nickel oxide planes of compounds like YSr5Ni3O11, which adopts a K2NiF4-type structure, can influence its electronic and magnetic properties, potentially impacting its catalytic behavior. []

Q10: Are there specific formulation strategies to improve the stability of Nickel(III) oxide?

A10: Research exploring the stability of Nickel(III) oxide under various conditions and potential formulation approaches is ongoing.

Q11: What safety considerations should be taken into account when handling Nickel(III) oxide?

A11: As with any chemical compound, appropriate safety precautions and handling procedures should be followed when working with Nickel(III) oxide, considering potential hazards associated with metal oxides.

Q12: What analytical methods are employed to quantify Nickel(III) oxide in various matrices?

A12: Techniques like sampled-dc polarography have been explored for the differential determination of Nickel(II) oxide and Nickel(III) oxide in mixtures, addressing the challenge of nickel(III) ion instability in solutions. []

Q13: Is there information available on the environmental fate and potential toxicity of Nickel(III) oxide?

A13: Research on the ecotoxicological profile and environmental degradation pathways of Nickel(III) oxide is limited and requires further investigation.

Q14: Have there been studies on the dissolution kinetics of Nickel(III) oxide in acidic media?

A14: Yes, the dissolution behavior of both Nickel(II) and Nickel(III) oxides in acid solutions, such as sulfuric acid, has been investigated, shedding light on their reactivity and potential applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.